ASBMS [AMinostilbaMidine, Methanesulfonate]

Catalog No.
S1800833
CAS No.
1173097-67-0
M.F
C18H25N5O6S2
M. Wt
471.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ASBMS [AMinostilbaMidine, Methanesulfonate]

CAS Number

1173097-67-0

Product Name

ASBMS [AMinostilbaMidine, Methanesulfonate]

IUPAC Name

3-amino-4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide;methanesulfonic acid

Molecular Formula

C18H25N5O6S2

Molecular Weight

471.55

InChI

InChI=1S/C16H17N5.CH4O3S/c17-14-9-13(16(20)21)8-7-11(14)4-1-10-2-5-12(6-3-10)15(18)19;1-5(2,3)4/h1-9H,17H2,(H3,18,19)(H3,20,21);1H3,(H,2,3,4)/b4-1+;

SMILES

CS(=O)(=O)O.C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)N)C(=N)N
  • Potential Antimicrobial Activity

    Aminostilbamidine is a component of ASBMS and belongs to a class of compounds known as stilbamidines. Stilbamidines have been explored for their potential antimicrobial properties []. Further research is needed to determine if ASBMS retains this activity.

  • Investigational Drug Focus

    Methanesulfonate is a common salt form used in medicinal chemistry to improve a drug's solubility and bioavailability. This suggests ASBMS might be a derivative of a parent compound being investigated for its therapeutic potential.

Aminostilbamidine Methanesulfonate, commonly referred to as ASBMS, is a synthetic compound that belongs to the class of aminostilbamidines. It is characterized by the presence of an aminostilbene backbone, which is a derivative of stilbene, and a methanesulfonate group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and unique chemical properties.

Typical of aminostilbamidines. These include:

  • Nucleophilic Substitution: The methanesulfonate group can act as a leaving group, allowing for nucleophilic attack by amines or other nucleophiles.
  • Oxidation-Reduction Reactions: The presence of amine groups allows ASBMS to participate in redox reactions, which can modify its biological activity.
  • Formation of Amides: ASBMS can react with carboxylic acids or their derivatives to form amide bonds, which is significant in peptide synthesis.

These reactions are crucial for modifying the compound for specific applications in drug development and biological assays.

ASBMS exhibits various biological activities that make it a candidate for pharmaceutical applications. Preliminary studies suggest that it may possess:

  • Antimicrobial Properties: ASBMS has shown efficacy against certain bacterial strains, indicating potential as an antibacterial agent.
  • Anticancer Activity: Research indicates that aminostilbamidines can inhibit tumor growth in vitro, suggesting a role in cancer therapy.
  • Enzyme Inhibition: ASBMS may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions.

These activities are under investigation, and further studies are needed to elucidate the mechanisms behind its bioactivity.

The synthesis of Aminostilbamidine Methanesulfonate typically involves multi-step organic reactions:

  • Formation of the Aminostilbene Backbone:
    • The initial step often involves the reaction of an appropriate aromatic compound with an amine under conditions that favor nucleophilic substitution or electrophilic aromatic substitution.
  • Methanesulfonylation:
    • The resulting aminostilbene can then be treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methanesulfonate group.
  • Purification:
    • The final product is purified through recrystallization or chromatography to obtain pure Aminostilbamidine Methanesulfonate.

This synthesis pathway allows for the production of ASBMS with high purity and yield.

ASBMS has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, ASBMS may be developed into drugs targeting infections or cancer.
  • Chemical Biology Research: It serves as a tool compound for studying biological pathways and enzyme functions.
  • Peptide Synthesis: The ability to form amide bonds makes it useful in solid-phase peptide synthesis protocols.

These applications highlight the versatility of ASBMS in both therapeutic and research contexts.

Studies on the interactions of ASBMS with biological macromolecules are essential for understanding its mechanism of action. Key areas include:

  • Protein Binding Studies: Investigating how ASBMS binds to target proteins can reveal its potential efficacy and selectivity.
  • Enzyme Interaction Profiles: Understanding how ASBMS inhibits or activates specific enzymes will aid in drug design efforts.
  • Cellular Uptake Mechanisms: Researching how ASBMS enters cells will provide insights into its bioavailability and therapeutic potential.

Such interaction studies are critical for advancing ASBMS from laboratory research to clinical application.

Several compounds share structural or functional similarities with Aminostilbamidine Methanesulfonate. Here are some notable examples:

Compound NameStructure SimilarityBiological ActivityUnique Features
StilbamidineSimilar backboneAntimicrobialLacks methanesulfonate group
PhenylbiguanideRelated structureAntiparasiticDifferent mechanism of action
4-AminobenzamidineAmino group variantAnticancerMore potent against certain cancers
MethanesulfonamideContains sulfonamideVaries by derivativeSimpler structure

ASBMS stands out due to its unique combination of the aminostilbene framework and methanesulfonate group, which enhances its solubility and reactivity compared to similar compounds. This uniqueness makes it a promising candidate for further investigation in drug discovery and development.

Dates

Last modified: 04-14-2024

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